2-Chloro-6-(naphthalen-2-yl)benzoic acid
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Overview
Description
2-Chloro-6-(naphthalen-2-yl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group at the second position and a naphthyl group at the sixth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(naphthalen-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a halogenated benzoic acid derivative is coupled with a naphthyl boronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides high yields.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(naphthalen-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The naphthyl group can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted benzoic acids.
- Oxidation reactions produce naphthoquinones or other oxidized derivatives.
- Reduction reactions result in the formation of alcohols or aldehydes.
Scientific Research Applications
2-Chloro-6-(naphthalen-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-6-(naphthalen-2-yl)benzoic acid involves its interaction with specific molecular targets. The chloro and naphthyl groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This compound can modulate biochemical pathways, leading to its effects in biological systems .
Comparison with Similar Compounds
2-Chlorobenzoic Acid: Similar in structure but lacks the naphthyl group.
6-Chloro-2-(naphthalen-2-yl)benzoic Acid: A positional isomer with different substitution patterns.
2-Phenylbenzoic Acid: Contains a phenyl group instead of a naphthyl group.
Uniqueness: 2-Chloro-6-(naphthalen-2-yl)benzoic acid is unique due to the presence of both chloro and naphthyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-6-naphthalen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-15-7-3-6-14(16(15)17(19)20)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVNRTRUBSDVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C(=CC=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690430 |
Source
|
Record name | 2-Chloro-6-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262007-74-8 |
Source
|
Record name | 2-Chloro-6-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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